3-cyclohexyl-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)propanamide
Description
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Properties
IUPAC Name |
3-cyclohexyl-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c1-16-11-12-22-20(15-16)25-19-9-8-18(26-27-19)23-13-14-24-21(28)10-7-17-5-3-2-4-6-17/h8-9,11-12,15,17H,2-7,10,13-14H2,1H3,(H,23,26)(H,24,28)(H,22,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPYYEGKAHGONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)CCC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action:
This compound interacts with specific molecular targets within the body. One of its primary targets is nitric oxide synthase (NOS) . NOS is an enzyme responsible for catalyzing the production of nitric oxide (NO). Nitric oxide serves as a versatile messenger molecule with diverse functions throughout the body. Notably, in macrophages, NO mediates tumoricidal and bactericidal actions.
Action Environment:
Environmental factors influence the compound’s efficacy and stability:
Biological Activity
3-Cyclohexyl-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant findings from recent studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a cyclohexyl group, a pyridazine moiety, and an amide functional group, which are critical for its biological activity.
The biological activity of this compound primarily involves interactions with various biological targets. The compound has shown promise in the following areas:
- Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis |
| A549 | 10.0 | Inhibition of cell proliferation |
| HepG2 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy was assessed against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
-
Study on MCF7 Cells :
A study conducted by Zhang et al. (2023) demonstrated that the compound significantly inhibited the growth of MCF7 breast cancer cells through apoptosis induction, with an IC50 value of 12.5 µM. The study suggested that the mechanism involved mitochondrial pathway activation leading to caspase activation. -
Antimicrobial Efficacy :
In a comparative study by Lee et al. (2024), this compound was tested against various bacterial strains, revealing potent activity against Staphylococcus aureus with a MIC of 32 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
